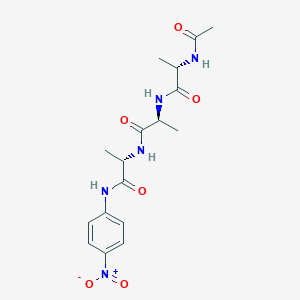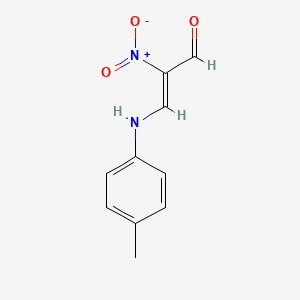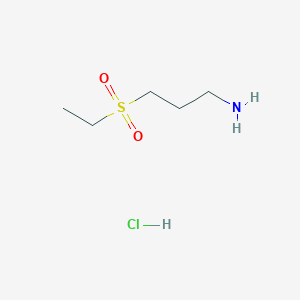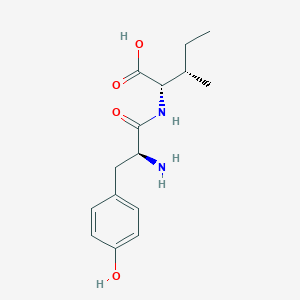
H-TYR-ILE-OH
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound H-TYR-ILE-OH, also known as Tyr-Ile, is the proteinogenic amino acid Tyrosine (Tyr). Tyrosine plays an essential role in cellular physiology and pathology, and is one of the primary targets for protein oxidation .
Mode of Action
Tyr-Ile interacts with its target through a process known as hyperoxidation. This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions. This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .
Biochemical Pathways
The oxidation of Tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products. Some Tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis . Their formation involves a cascade of chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its stability and resistance to proteolytic degradation .
Result of Action
The result of Tyr-Ile’s action is the selective cleavage of peptides at Tyrosine sites. This reaction proceeds with high site-selectivity for Tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications . The highly electrophilic nature of the hyperoxidized Tyrosine unit disclosed in this work renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .
Action Environment
The action, efficacy, and stability of Tyr-Ile are influenced by various environmental factors. For instance, the oxidation of Tyrosine critically depends on the type of oxidant as well as the residue’s environment . Furthermore, the compound’s stability and resistance to proteolysis influence its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
Tyr-Ile interacts with various enzymes, proteins, and other biomolecules. Tyrosine, one of the constituents of Tyr-Ile, is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . It contributes to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
Tyr-Ile can have distinct effects on various types of cells and cellular processes. For instance, the Tyr-Ile peptide has been found to inhibit human pre-B leukaemic cell growth and dissemination to organs in SCID mice . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Tyr-Ile at the molecular level involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Tyr-Ile can inhibit the growth and metastasis of leukaemic cells
Temporal Effects in Laboratory Settings
The effects of Tyr-Ile can change over time in laboratory settings. While specific data on Tyr-Ile is limited, it’s known that peptides can exhibit temporal effects, such as changes in stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Tyr-Ile is involved in various metabolic pathways. Tyrosine, a component of Tyr-Ile, is essential to many biochemical processes and is a part of several metabolic pathways
Transport and Distribution
Tyr-Ile is transported and distributed within cells and tissues. Peptides like Tyr-Ile can be absorbed across the intestinal membrane into the blood, potentially influencing their distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
H-TYR-ILE-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the synthesis. The synthesis typically involves the following steps:
Resin Loading: The first amino acid (tyrosine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (isoleucine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-TYR-ILE-OH undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form various products, such as dopamine and dopamine quinone.
Reduction: Reduction reactions can modify the peptide’s functional groups, altering its properties.
Substitution: The aromatic ring of tyrosine can undergo substitution reactions, such as nitration.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for the oxidation of tyrosine residues under mild conditions.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nitration can be achieved using nitric acid under controlled conditions.
Major Products Formed
Scientific Research Applications
H-TYR-ILE-OH has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a model compound for studying peptide reactions.
Biology: It serves as a tool for studying protein interactions and functions.
Medicine: Research on this compound contributes to understanding peptide-based drug design and development.
Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.
Comparison with Similar Compounds
H-TYR-ILE-OH can be compared with other dipeptides, such as:
H-TYR-VAL-OH: Similar to this compound but contains valine instead of isoleucine.
H-TYR-LEU-OH: Contains leucine instead of isoleucine.
H-TYR-PHE-OH: Contains phenylalanine instead of isoleucine.
Uniqueness
This compound is unique due to the presence of isoleucine, which imparts distinct hydrophobic properties and influences the peptide’s conformation and reactivity .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMCQRFHJRIPU-XDTLVQLUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)
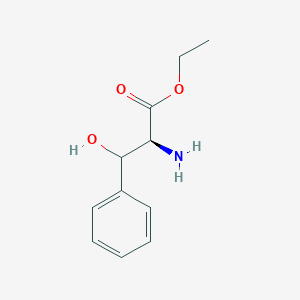
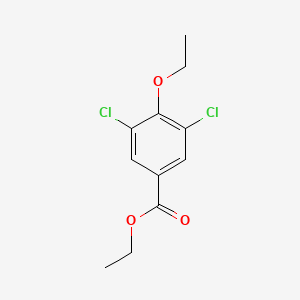
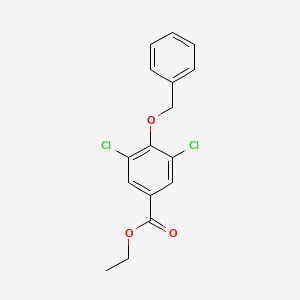
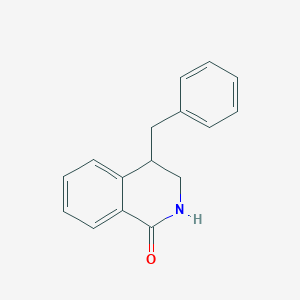
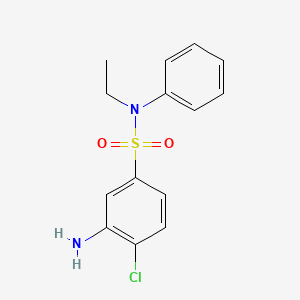
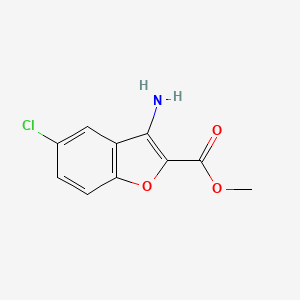
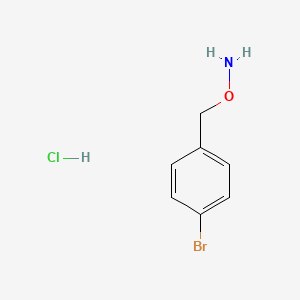
![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)
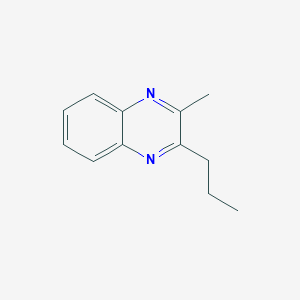
![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)
